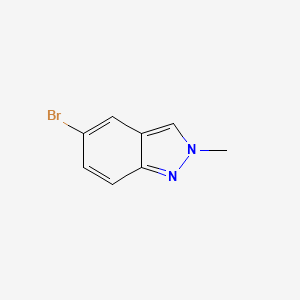
5-Bromo-2-methyl-2H-indazole
Cat. No. B1281146
Key on ui cas rn:
465529-56-0
M. Wt: 211.06 g/mol
InChI Key: QFZOHVHNTZTZMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07932274B2
Procedure details


Add at room temperature under nitrogen, trimethyloxonium tetrafluoroborate (229.34; g, 1.52; mol) portion wise to a mixture of 5-bromo-1H-indazole (199.6; g, 1.01 mol) in ethyl acetate (3.04; L, 31.06; mol), stir 2.5; h and filter to give a white solid. Wash the recovered solid twice with ethyl acetate (500; mL) and then add it portion wise to a cooled aqueous solution of 2; M sodium hydroxide (3.80; L, 7.60; mol) in an ice bath. Stir the mixture for 1; h, sonicate for 15; min., filter and wash the recovered solid twice with water (200; mL). Dry the solid overnight under vacuum, slurry in dichloromethane (1; L) and filter. Concentrate the filtrate and purify by silica gel chromatography eluting with dichloromethane to give the title compound as a yellow solid (149.77; g, 70%). MS (m/z): 211, 213; (M+1).



Name
Yield
70%
Identifiers


|
REACTION_CXSMILES
|
F[B-](F)(F)F.[CH3:6][O+](C)C.[Br:10][C:11]1[CH:12]=[C:13]2[C:17](=[CH:18][CH:19]=1)[NH:16][N:15]=[CH:14]2>C(OCC)(=O)C>[Br:10][C:11]1[CH:19]=[CH:18][C:17]2[C:13](=[CH:14][N:15]([CH3:6])[N:16]=2)[CH:12]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
F[B-](F)(F)F.C[O+](C)C
|
|
Name
|
|
|
Quantity
|
1.01 mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C2C=NNC2=CC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stir 2.5
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
Add at room temperature under nitrogen
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
h and filter
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a white solid
|
WASH
|
Type
|
WASH
|
|
Details
|
Wash the recovered solid twice with ethyl acetate (500; mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
add it portion wise to a cooled aqueous solution of 2
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stir the mixture for 1
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
h, sonicate for 15
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
, filter
|
WASH
|
Type
|
WASH
|
|
Details
|
wash the recovered solid twice with water (200; mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Dry the solid overnight under vacuum, slurry in dichloromethane (1; L)
|
|
Duration
|
8 (± 8) h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Concentrate the filtrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purify by silica gel chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with dichloromethane
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC2=CN(N=C2C=C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 70% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
